molecular formula C12H9FN4S B11800949 1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B11800949
M. Wt: 260.29 g/mol
InChI Key: JWZSLRPPIAZPOX-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyrazolo[3,4-d]pyrimidine core with a 4-fluoro-2-methylphenyl group and a thiol functional group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the reaction of 4-fluoro-2-methylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate can then undergo cyclization with a suitable pyrimidine derivative in the presence of a base to yield the desired pyrazolo[3,4-d]pyrimidine core.

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process .

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine core, to yield reduced derivatives.

    Substitution: The aromatic ring and the thiol group can participate in nucleophilic and electrophilic substitution reactions. .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H9FN4S

Molecular Weight

260.29 g/mol

IUPAC Name

1-(4-fluoro-2-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C12H9FN4S/c1-7-4-8(13)2-3-10(7)17-11-9(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18)

InChI Key

JWZSLRPPIAZPOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C3=C(C=N2)C(=S)N=CN3

Origin of Product

United States

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